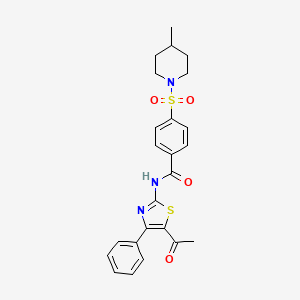
2-Fluorocyclobutanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorocyclobutanamine hydrochloride is a chemical compound with the molecular formula C4H9ClFN and a molecular weight of 125.57 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
This compound is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources retrieved .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Nucleoside Analogues : Fluorinated cyclobutanes have been used as scaffolds for the synthesis of nucleoside analogues, indicating potential applications in drug development, especially for antiviral and anticancer agents. The synthesis techniques often involve ring expansion or fluorination strategies to introduce fluorine atoms, demonstrating the chemical versatility and potential pharmacological relevance of these compounds (Racine, Vuilleumier, & Waser, 2016).
Anti-Influenza Virus Activity : Tricyclic compounds with unique amine moieties, which could be structurally related to 2-Fluorocyclobutanamine hydrochloride, have shown potent anti-influenza A virus activity. This suggests potential research applications of similar compounds in the development of new antiviral drugs (Oka et al., 2001).
Diagnostic Imaging
- PET/CT Imaging in Prostate Cancer : Fluorinated cyclobutane derivatives, specifically anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC), have been extensively researched for their application in PET/CT imaging for the detection of recurrent prostate carcinoma. Their ability to delineate prostate lesions and metastatic sites with high sensitivity and specificity underscores the potential of fluorinated cyclobutanes in diagnostic imaging and oncology (Schuster et al., 2011).
Chemical Synthesis and Material Science
Synthesis of Fluoronucleosides : Fluorocyclobutanones, which are closely related to this compound, have been utilized in the synthesis of fluorinated nucleoside analogs. These compounds are of interest for their potential therapeutic applications, indicating the importance of fluorinated cyclobutanes in medicinal chemistry (Ghazi & Lee-Ruff, 2005).
Improved Synthesis Techniques : Research into efficient synthesis methods for fluorinated cyclobutanes, including FACBC, highlights the ongoing efforts to streamline the production of these compounds for clinical and research applications. Improved synthesis techniques contribute to the accessibility of fluorinated cyclobutanes for various scientific studies (McConathy et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluorocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-3-1-2-4(3)6;/h3-4H,1-2,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAHXCYFXSZFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

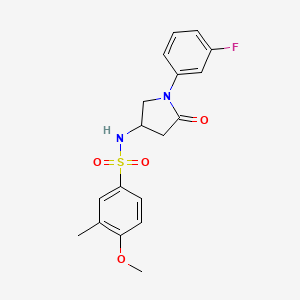
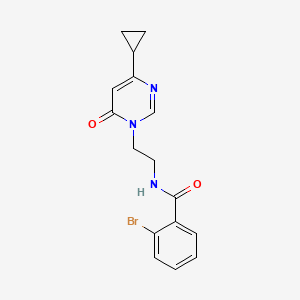

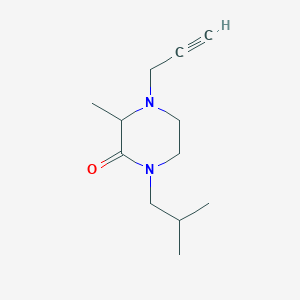
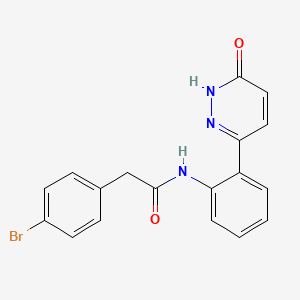
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2978026.png)
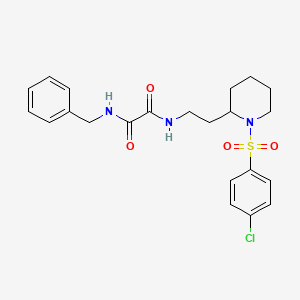
![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/no-structure.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2978031.png)
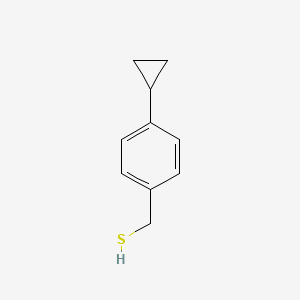
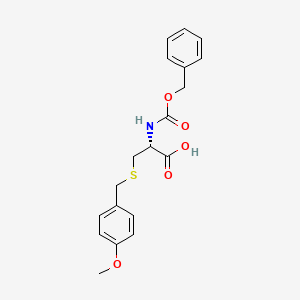
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2978036.png)
![Spiro[2.3]hexan-4-amine hydrochloride](/img/structure/B2978038.png)
